molecular formula C9H14ClNO2 B2794643 Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2241129-36-0

Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2794643
CAS No.: 2241129-36-0
M. Wt: 203.67
InChI Key: OEFXNRGCIFCFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same position. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications . The propargyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in bioconjugation and drug discovery .

Properties

IUPAC Name

methyl 3-prop-2-ynylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-3-4-9(8(11)12-2)5-6-10-7-9;/h1,10H,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXNRGCIFCFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of methyl pyrrolidine-3-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride is being investigated for its potential therapeutic effects. The compound's structure allows it to interact with biological systems, making it a candidate for drug development.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit various biological activities, including antimicrobial and anticancer properties. The specific application of methyl 3-(prop-2-yn-1-yl)pyrrolidine derivatives in targeting cancer cells has been explored, indicating a promising avenue for further investigation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features facilitate various chemical reactions, including alkylation and cyclization, which are crucial in developing new pharmaceuticals.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions
CyclizationForms cyclic structures through intramolecular reactions
FunctionalizationModifies existing functional groups for enhanced activity

Material Science

The compound's chemical properties allow it to be used in the development of new materials, particularly in creating polymers with specific functionalities. The incorporation of the pyrrolidine ring can enhance the mechanical and thermal properties of these materials.

Mechanism of Action

The mechanism of action of methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The pyrrolidine ring provides a stable framework that can interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Carboxylate Derivatives

The table below compares key structural and physicochemical properties of Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl pyrrolidine-3-carboxylate hydrochloride None (base structure) C₆H₁₂ClNO₂ 165.62 Basic pyrrolidine scaffold; methyl ester at C3
Ethyl pyrrolidine-3-carboxylate hydrochloride Ethyl ester (vs. methyl) C₇H₁₄ClNO₂ 179.65 Increased lipophilicity due to ethyl group; similar reactivity
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl CF₃ at C4 C₇H₁₁F₃ClNO₂ 241.62 Electron-withdrawing CF₃ group enhances metabolic stability
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate HCl Propargyl at C3 C₉H₁₄ClNO₂ 199.67* Propargyl enables click chemistry; potential for targeted drug delivery

*Calculated based on analogous structures; exact value may vary.

Key Observations:
  • Propargyl Group : The terminal alkyne in the target compound distinguishes it from derivatives with alkyl (e.g., methyl) or electron-withdrawing (e.g., CF₃) substituents. This group facilitates covalent bonding with azides, a critical feature in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates .
  • Stereochemical Differences : Enantiomers like (S)-Methyl pyrrolidine-3-carboxylate HCl (CAS 1065065-28-2) exhibit distinct biological activities due to chiral recognition in biological systems .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases. Propargyl’s hydrophobicity may reduce solubility relative to CF₃-containing analogs .
  • Reactivity : The propargyl group’s alkyne moiety offers unique reactivity absent in methyl/ethyl esters or CF₃ derivatives, enabling applications in bioorthogonal chemistry .

Crystallographic and Hydrogen-Bonding Patterns

While direct crystallographic data for the target compound is unavailable, software like SHELX and Mercury can predict packing motifs. Propargyl’s linear geometry may disrupt hydrogen-bonding networks observed in pyrrolidine derivatives with hydroxyl or amine groups .

Biological Activity

Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride (CAS Number: 2241128-55-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₃ClN₁O₂
Molecular Weight203.67 g/mol
CAS Number2241128-55-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrolidine derivatives, including this compound. The compound was evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Pyrrolidine derivatives are believed to exert their antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated.
  • Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Case Study : A study investigating a series of pyrrolidine derivatives found that those with specific substituents showed enhanced activity against E. coli and S. aureus, suggesting that structural modifications can significantly influence biological activity .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity.

  • Efficacy Against Fungi : The compound demonstrated antifungal properties with MIC values showing effectiveness against Candida albicans and other fungal strains, although specific values for this compound are still under investigation .
  • Research Findings : A broader analysis of pyrrolidine derivatives indicated that many compounds within this class exhibited moderate to good antifungal activity, reinforcing the potential therapeutic applications of this compound in treating fungal infections .

Cholinesterase Inhibition

Methyl 3-(prop-2-yn-1-yl)pyrrolidine derivatives have been studied for their ability to inhibit cholinesterases, which are critical enzymes in neurotransmission.

  • Target Enzymes : The compound interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the breakdown of neurotransmitters in the synaptic cleft .
  • Potential Applications : This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibition can enhance cholinergic transmission .

Q & A

Basic: What are the key synthetic routes for Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies, including:

  • Alkylation of pyrrolidine : Reacting pyrrolidine-3-carboxylic acid derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-yl group.
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and HCl gas, forming the hydrochloride salt .
    Critical factors :
  • Temperature control : Propargyl group addition is exothermic; temperatures >0°C may lead to side reactions (e.g., alkyne oligomerization).
  • Protecting groups : Use of Boc or benzyl groups prevents undesired protonation of the pyrrolidine nitrogen during alkylation .
  • Purification : Silica gel chromatography or recrystallization in ethanol/ether improves purity (>95% by HPLC) .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

  • X-ray crystallography : SHELXL software (via SHELX suite) resolves stereochemistry and confirms the 3D arrangement of the propynyl substituent .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for the methyl ester (δ 3.6–3.7 ppm) and propargyl protons (δ 2.1–2.3 ppm for CH₂, δ 1.9–2.0 ppm for ≡CH).
    • ¹³C NMR : Carboxylate carbon at δ 170–175 ppm; propargyl carbons at δ 70–80 ppm (sp-hybridized) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .

Basic: How does the hydrochloride salt form impact solubility and stability in aqueous media?

  • Solubility : The hydrochloride salt enhances water solubility (up to 50 mg/mL in pH 7.4 buffer) compared to the free base, facilitating biological assays .
  • Stability :
    • Hydrolysis : The ester group is susceptible to hydrolysis in strongly acidic/basic conditions (t½ <24 hrs at pH <2 or >10).
    • Storage : Stable for >6 months at -20°C in anhydrous DMSO or under nitrogen .

Advanced: What strategies are employed for enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-pyrrolidine-3-carboxylic acid derivatives as starting materials, with optical rotation confirmed by polarimetry (e.g., [α]D²⁵ = +15° to +25° for R-enantiomers) .
  • Asymmetric catalysis : Propargylation via Cu(I)-catalyzed reactions with chiral ligands (e.g., BINAP), achieving enantiomeric excess (ee) >90% .
  • Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers using hexane/isopropanol mobile phases .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

  • Enzyme inhibition : The pyrrolidine core mimics proline, enabling binding to prolyl hydroxylases or proteases. IC₅₀ values are determined via fluorogenic substrate assays (e.g., inhibition of DPP-IV at ~10 μM) .
  • Receptor binding : Propargyl groups enhance lipophilicity (logP ~1.5), improving blood-brain barrier penetration in CNS-targeted studies .
  • SAR studies : Modifying the ester (e.g., replacing methyl with ethyl) reduces metabolic clearance in microsomal stability assays .

Advanced: How can computational methods optimize its pharmacological profile?

  • Molecular docking : AutoDock Vina predicts binding modes to targets like sigma-1 receptors (docking scores ≤-8.0 kcal/mol) .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F ~30%) and alerts for potential hepatotoxicity via CYP3A4 metabolism .
  • DFT calculations : B3LYP/6-31G* models assess charge distribution, showing electron-deficient alkynes as Michael acceptors in covalent inhibitor design .

Advanced: How do structural analogs compare in reactivity and bioactivity?

CompoundModificationBioactivity (IC₅₀)Key Reference
Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylateEthyl esterDPP-IV inhibition: 12 μM
3-Fluoro analogFluorine at C3Enhanced metabolic stability (t½ = 4.2 hrs in human microsomes)
Benzyl-substituted analogBenzyl at N1Sigma-1 receptor binding: Ki = 85 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.